molecular formula C20H23NO2 B5815074 2-(4-cyclohexylphenoxy)-N-phenylacetamide

2-(4-cyclohexylphenoxy)-N-phenylacetamide

Cat. No. B5815074
M. Wt: 309.4 g/mol
InChI Key: CVGNKPRZYIRGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclohexylphenoxy)-N-phenylacetamide, commonly known as CPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPA is a member of the phenoxyacetamide family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of CPA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of cyclooxygenase enzymes, CPA can reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
CPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. CPA has also been shown to reduce the expression of cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, CPA has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPA in lab experiments is its wide range of biological activities. CPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a useful tool for studying the mechanisms of these processes. In addition, CPA has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using CPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of CPA. One area of research is the development of more efficient synthesis methods for CPA, which could improve its yield and purity. Another area of research is the investigation of the potential use of CPA in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of CPA, which could lead to the development of more effective drugs based on this compound.

Synthesis Methods

The synthesis of CPA involves the reaction of 4-cyclohexylphenol and N-phenylacetamide in the presence of a catalyst. This reaction results in the formation of CPA as a white crystalline solid. The purity and yield of CPA can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

CPA has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. CPA has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(21-18-9-5-2-6-10-18)15-23-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h2,5-6,9-14,16H,1,3-4,7-8,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGNKPRZYIRGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.